molecular formula C14H14N2OS2 B2855115 3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 337349-66-3

3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No. B2855115
M. Wt: 290.4
InChI Key: WIVPEUNSJODLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H14N2OS2 and its molecular weight is 290.4. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one involves the condensation of 2-aminothiophenol with 3-methyl-2-prop-2-yn-1-ol followed by cyclization with ethyl acetoacetate and subsequent oxidation to form the final product.

Starting Materials
2-aminothiophenol, 3-methyl-2-prop-2-yn-1-ol, ethyl acetoacetate, sodium hypochlorite, sodium hydroxide, water, ethyl acetate

Reaction
Step 1: Condensation of 2-aminothiophenol with 3-methyl-2-prop-2-yn-1-ol in the presence of sodium hydroxide to form 3-methyl-2-prop-2-ynylsulfanyl-1H-benzo[d]imidazole., Step 2: Cyclization of 3-methyl-2-prop-2-ynylsulfanyl-1H-benzo[d]imidazole with ethyl acetoacetate in the presence of sodium hydroxide to form 3-methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one., Step 3: Oxidation of 3-methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one with sodium hypochlorite in water to form the final product.

properties

IUPAC Name

3-methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-3-8-18-14-15-12-11(13(17)16(14)2)9-6-4-5-7-10(9)19-12/h1H,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVPEUNSJODLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC#C)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

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